

9-Formylnonanoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

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An In-depth Technical Guide to the Synthesis of 9-Formylnonanoic Acid Methyl Ester

Abstract

9-Formylnonanoic acid methyl ester, also known as methyl 9-oxononanoate or azelaaldehydic acid methyl ester, is a bifunctional molecule of significant interest in organic synthesis.^[1] Possessing both a terminal aldehyde and a methyl ester group, it serves as a versatile precursor for a wide array of value-added chemicals, including pharmaceuticals, fragrances, dyes, and specialized polymers.^{[1][2]} This guide provides an in-depth technical overview of the primary synthetic methodologies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The content is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important chemical intermediate.

Introduction and Physicochemical Properties

Methyl 9-oxononanoate (CAS No. 1931-63-1) is a C10 fatty acid derivative that stands out due to its dual reactivity.^[1] The terminal aldehyde offers a site for nucleophilic attack, condensation reactions, and oxidation or reduction, while the methyl ester provides a handle for hydrolysis, amidation, or transesterification. This unique structure makes it a valuable building block in complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 9-Oxononanoate

Property	Value	Reference(s)
CAS Number	1931-63-1	[3]
Molecular Formula	C ₁₀ H ₁₈ O ₃	[3][4]
Molecular Weight	186.25 g/mol	[3][4]
IUPAC Name	methyl 9-oxononanoate	[1]
Synonyms	9-Oxo-nonanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, Methyl 8-formyloctanoate	[1][3]
Appearance	Colorless liquid	[2]
Boiling Point	~207 °C	[2]

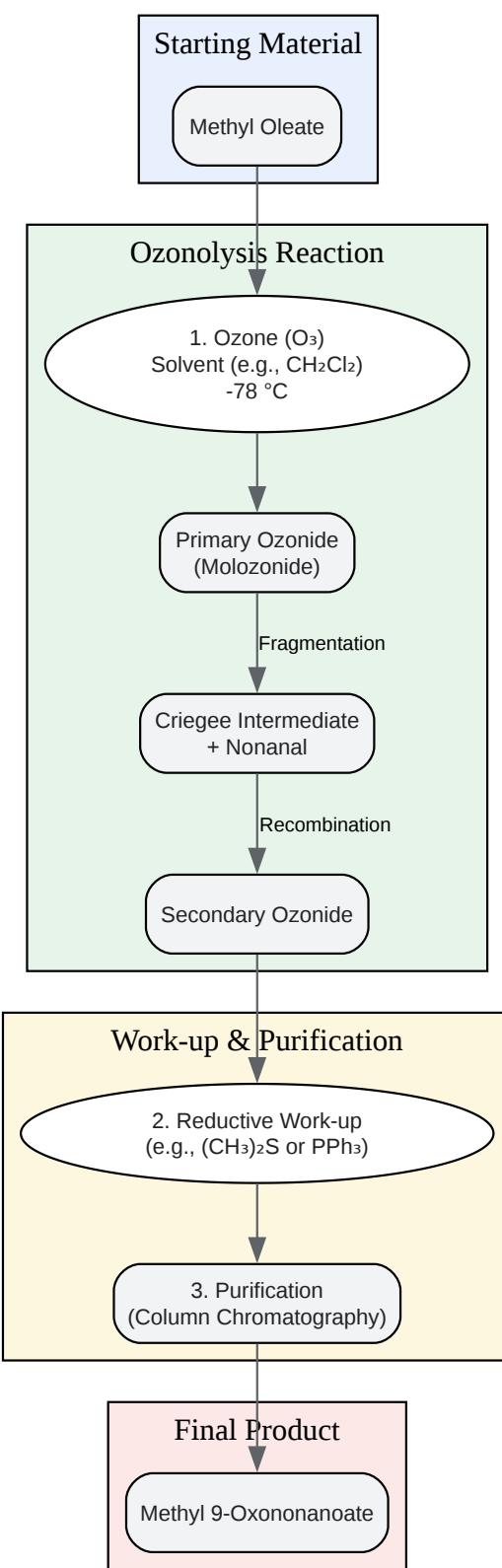
Core Synthetic Strategies

The synthesis of methyl 9-oxononanoate is predominantly achieved through the cleavage of the C9 double bond of oleic acid derivatives. Ozonolysis is the most established method, though other oxidative cleavage and hydroformylation techniques present viable alternatives.

Ozonolysis of Methyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. When applied to methyl oleate, a readily available feedstock derived from vegetable oils, it provides a direct route to methyl 9-oxononanoate.[5][6]

Causality and Mechanism: The reaction proceeds via the 1,3-dipolar cycloaddition of ozone to the double bond of methyl oleate, forming an unstable primary ozonide (molozonide).[7] This intermediate rapidly rearranges and fragments into a carbonyl compound (an aldehyde) and a carbonyl oxide, commonly known as the Criegee intermediate. In a non-participating solvent, these fragments recombine to form a more stable secondary ozonide (1,2,4-trioxolane).[8][9] The crucial step for isolating the desired aldehyde is the subsequent work-up. A reductive work-up is essential to cleave the secondary ozonide and any peroxidic side-products to the aldehyde level, preventing over-oxidation to the carboxylic acid.



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Caption: Ozonolysis workflow for the synthesis of Methyl 9-Oxononanoate.

Experimental Protocol: Ozonolysis of Methyl Oleate

This protocol is a representative synthesis adapted from established methodologies.[\[5\]](#)

- **Dissolution:** Dissolve methyl oleate (1 equivalent) in a suitable solvent such as dichloromethane or methanol in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet bubbler. A typical concentration is 0.1-0.5 M.
- **Ozonolysis:** Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone-enriched oxygen from an ozone generator through the solution. The reaction progress is monitored by Thin Layer Chromatography (TLC) or the appearance of a persistent blue color in the solution, which indicates the presence of excess ozone.
- **Quenching:** Once the starting material is consumed, stop the ozone flow and purge the solution with a stream of dry nitrogen or argon for 15-20 minutes to remove all residual ozone. This step is critical for safety.
- **Reductive Work-up:** While maintaining the cold temperature, add a mild reducing agent. Dimethyl sulfide (DMS, 1.5 equivalents) is commonly used. The mixture is allowed to slowly warm to room temperature and stirred overnight.
- **Isolation:** Concentrate the reaction mixture under reduced pressure. The resulting crude oil is redissolved in a solvent like diethyl ether and washed sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel to yield pure methyl 9-oxononanoate.[\[1\]](#)

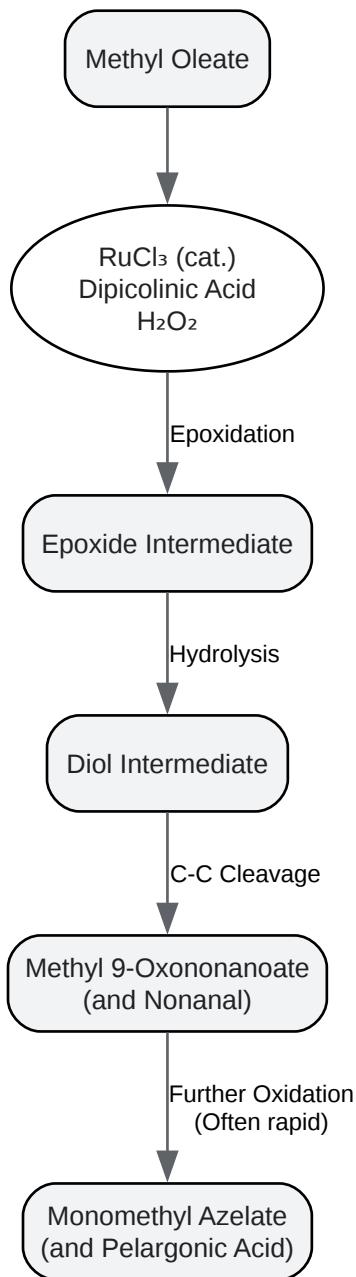
Trustworthiness Note: The self-validating nature of this protocol lies in the monitoring steps. TLC analysis provides clear checkpoints for the consumption of the starting material. The color change during ozonolysis serves as a real-time indicator of reaction completion. The final characterization by NMR and MS confirms the identity and purity of the product, validating the success of the synthesis and purification.

Alternative Oxidative Cleavage Methods

While ozonolysis is effective, the hazards associated with ozone necessitate specialized equipment. Alternative methods using more common laboratory oxidants have been developed, though they often favor the formation of the corresponding carboxylic acid, monomethyl azelate.

Ruthenium-Catalyzed Cleavage with H₂O₂: A notable alternative involves the use of a ruthenium catalyst with hydrogen peroxide as the terminal oxidant.[10]

Causality and Mechanism: This reaction is believed to proceed through a tandem sequence. First, the alkene is epoxidized by the ruthenium catalyst. The epoxide is then hydrolyzed to a vicinal diol. Finally, the ruthenium catalyst facilitates the oxidative cleavage of the C-C bond of the diol to yield the aldehyde products.[10] However, under the typically oxidative conditions required for the cleavage, the resulting aldehyde is often rapidly oxidized further to the carboxylic acid. Achieving high yields of the aldehyde requires careful control of reaction conditions and may not be as straightforward as ozonolysis.



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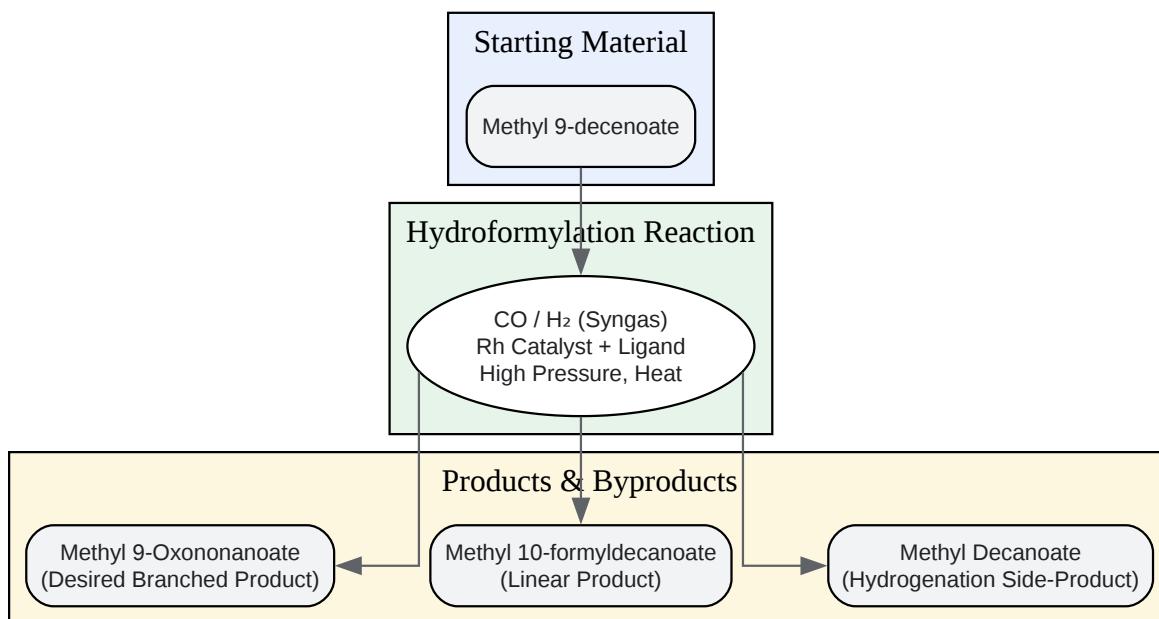
Caption: Ruthenium-catalyzed oxidative cleavage pathway of Methyl Oleate.

Hydroformylation of Unsaturated Esters

Hydroformylation, or the "oxo process," offers an entirely different, atom-economical approach. Instead of cleaving a larger molecule, this method builds the target molecule by adding a formyl group and a hydrogen atom across a double bond.[11]

Causality and Mechanism: The substrate for this synthesis is typically methyl 9-decanoate. The reaction is catalyzed by a transition metal complex, most commonly rhodium or cobalt, in the presence of high-pressure carbon monoxide and hydrogen (synthesis gas).[11][12] The catalytic cycle involves coordination of the alkene to the metal center, migratory insertion of the alkene into a metal-hydride bond, subsequent CO insertion to form an acyl complex, and finally, reductive elimination to release the aldehyde product and regenerate the catalyst.

A key challenge in hydroformylation is controlling regioselectivity. For a terminal alkene like methyl 9-decanoate, the formyl group can add to either C9 (yielding the branched product, **methyl 9-formylnonanoate**) or C10 (yielding the linear product, methyl 10-formyldecanoate). Judicious choice of ligands on the metal catalyst is crucial to steer the reaction towards the desired branched isomer.



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Caption: Hydroformylation of Methyl 9-decanoate to produce Methyl 9-Oxononanoate.

Table 2: Comparison of Synthetic Routes

Method	Starting Material	Key Reagents	Advantages	Disadvantages
Ozonolysis	Methyl Oleate	O ₃ , mild reducing agent (e.g., DMS)	High selectivity, direct route from bio-renewable sources.	Requires specialized ozone generator; potential hazards of ozone and peroxides.
Ru-catalyzed Cleavage	Methyl Oleate	Ru catalyst, H ₂ O ₂	Avoids use of ozone.	Often over-oxidizes to the carboxylic acid; difficult to stop at the aldehyde stage. [10]
Hydroformylation	Methyl 9-decenoate	CO, H ₂ , Rh or Co catalyst	High atom economy.	Requires high-pressure equipment; catalyst can be expensive; regioselectivity can be an issue. [13]

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are paramount to ensure the final product meets the required specifications for downstream applications.

Purification

- Column Chromatography: This is the most common method for purifying methyl 9-oxononanoate on a laboratory scale. Silica gel is the standard stationary phase, with a gradient of ethyl acetate in hexanes typically providing good separation from non-polar byproducts and starting materials.[\[1\]](#)

- High-Vacuum Distillation: For larger scales, distillation can be employed. Due to its relatively high boiling point, short-path high-vacuum distillation is recommended to prevent thermal decomposition.[14]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized methyl 9-oxononanoate.[15][16]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The most diagnostic signal is the aldehyde proton (R-CHO), which appears as a triplet at approximately 9.77 ppm. The singlet for the methyl ester protons (-OCH₃) is observed around 3.67 ppm.
 - ^{13}C NMR: The aldehyde carbonyl carbon resonates distinctly downfield around 202.9 ppm, while the ester carbonyl carbon appears around 174.2 ppm.
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the molecular weight and assessing purity. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 186, along with characteristic fragment ions.[4]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - This technique confirms the presence of the key functional groups. Characteristic absorption bands include a strong C=O stretch for the ester at \sim 1740 cm⁻¹, a strong C=O stretch for the aldehyde at \sim 1725 cm⁻¹, and the characteristic pair of C-H stretching bands for the aldehyde proton at \sim 2820 and \sim 2720 cm⁻¹.

Conclusion

The synthesis of 9-formylnonanoic acid methyl ester is a well-established process, with ozonolysis of methyl oleate representing the most direct and high-yielding laboratory method. This route leverages renewable feedstocks and provides excellent control over the final product, provided that appropriate safety measures and a reductive work-up are employed.

While alternative methods like catalytic oxidative cleavage and hydroformylation exist, they present challenges in selectivity and equipment requirements, respectively. The choice of synthetic strategy will ultimately depend on the available equipment, scale of production, and specific purity requirements of the final application. The robust analytical techniques outlined herein are essential for validating the successful synthesis and purification of this versatile bifunctional intermediate.

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- To cite this document: BenchChem. [9-Formylnonanoic acid methyl ester synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180726#9-formylnonanoic-acid-methyl-ester-synthesis>

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